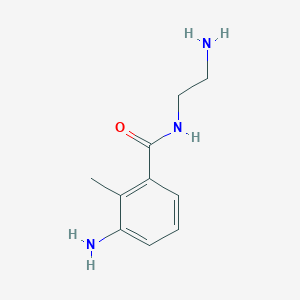

3-amino-N-(2-aminoethyl)-2-methylbenzamide

Overview

Description

The compound “3-amino-N-(2-aminoethyl)-2-methylbenzamide” is a complex organic molecule. It likely contains an amide group (-CONH2) and an amino group (-NH2), which are common in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through methods like the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Scientific Research Applications

Chemical Synthesis and Characterization

- Synthesis and Characterization : The compound has been used in various chemical synthesis processes. For instance, it has been involved in the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting its utility in creating compounds with potential applications in metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019). Similarly, it has been used in the synthesis of chlorantraniliprole, demonstrating its role in forming intermediate compounds (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Pharmacological Research

- Inhibitor Studies and DNA Repair : The compound has been studied as an inhibitor of poly(ADP-ribose) synthesis. Studies have investigated its effects on DNA repair, particularly in cells damaged by methyl methane sulfonate, revealing complex cellular effects and questioning the specificity of its role in DNA repair processes (J. Cleaver, K. Milam, & W. Morgan, 1985).

Material Science and Environmental Applications

- Adsorbent Material Development : Research has been conducted on using derivatives of this compound in creating adsorbent materials. For instance, a study describes the impregnation of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide into hydrous zirconium oxide for removing Ni(II) from aqueous solutions, showcasing its potential in environmental cleanup and water purification (N. Rahman & M. Nasir, 2019).

Analytical Chemistry

- Analytical Techniques : The compound has been utilized in analytical chemistry, particularly in mass spectrometry. It has been used to derivatize N-linked carbohydrates, enhancing the analysis of complex biological samples (D. Harvey, 2000).

Chemical Safety and Stability

- Thermal Stability Studies : Research on the thermal stability of related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been conducted to understand their safety and stability characteristics (Yunbo Cong & Chunsheng Cheng, 2021).

properties

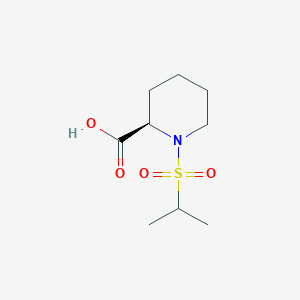

IUPAC Name |

3-amino-N-(2-aminoethyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-8(3-2-4-9(7)12)10(14)13-6-5-11/h2-4H,5-6,11-12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBICGOYFPUPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-aminoethyl)-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

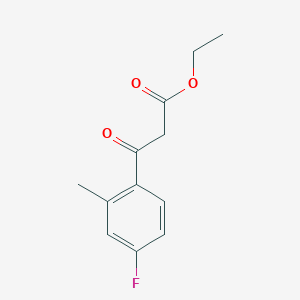

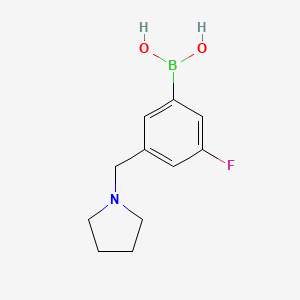

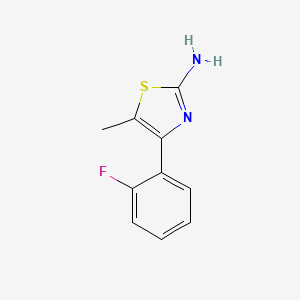

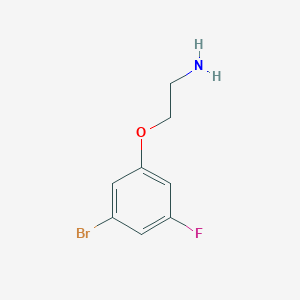

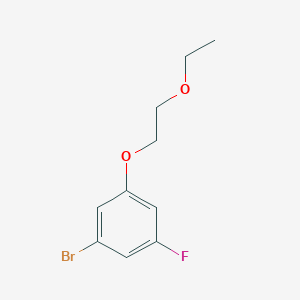

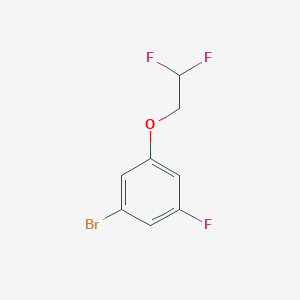

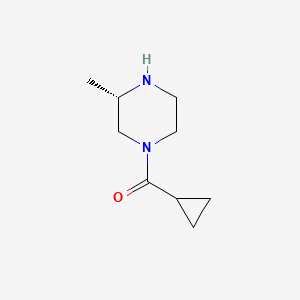

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)

![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)